2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Description
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a structurally complex acetamide derivative featuring a pyridine core substituted with tert-butyl, cyano, and phenyl groups at positions 6, 3, and 4, respectively. The sulfur atom at position 2 of the pyridine ring links to an acetamide group, which is further substituted with a 2,4-dimethylphenyl moiety. This compound’s design combines steric bulk (tert-butyl), electron-withdrawing groups (cyano), and aromatic systems (phenyl, dimethylphenyl), which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C26H27N3OS |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C26H27N3OS/c1-17-11-12-22(18(2)13-17)28-24(30)16-31-25-21(15-27)20(19-9-7-6-8-10-19)14-23(29-25)26(3,4)5/h6-14H,16H2,1-5H3,(H,28,30) |
InChI Key |
IFZMNJPQEJZLCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C(C)(C)C)C3=CC=CC=C3)C#N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide involves multiple steps, typically starting with the preparation of the pyridine ring. The synthetic route may include the following steps:
Formation of the pyridine ring: This can be achieved through a series of reactions involving the condensation of appropriate starting materials.
Introduction of substituents: The tert-butyl, cyano, and phenyl groups are introduced through various substitution reactions.
Formation of the sulfanyl group:
Acetamide formation: The final step involves the formation of the acetamide moiety through an amide bond formation reaction.
Chemical Reactions Analysis
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids .
Comparison with Similar Compounds
Structural Analogues in the Acetamide Family
The compound belongs to the N-substituted 2-arylacetamide class, which is notable for structural diversity and bioactivity. Key comparisons include:
Key Observations :
- Substituent Effects : The 2,4-dimethylphenyl group in the target compound provides moderate steric hindrance compared to the 2-chloro-5-(trifluoromethyl)phenyl group in its closest analog, which may reduce metabolic degradation but increase hydrophobicity .
- Crystal Packing : Analogues like the dichlorophenyl-pyrazolyl acetamide exhibit conformational flexibility in the solid state, forming N–H⋯O hydrogen-bonded dimers (R₂²(10) motif), which could influence solubility and stability .
Agrochemical Acetamide Derivatives
Several acetamides in the Pesticide Chemicals Glossary () highlight structural motifs relevant to agrochemical design:
| Compound | Substituents | Use | Key Structural Difference |
|---|---|---|---|
| Alachlor | 2,6-diethylphenyl, methoxymethyl | Herbicide | Methoxy group enhances soil mobility |
| Pretilachlor | 2,6-diethylphenyl, propoxyethyl | Herbicide | Longer alkoxy chain increases persistence |
| Dimethenamid | 2,4-dimethyl-3-thienyl, methoxy-methyl | Herbicide | Thienyl ring improves UV stability |
| Target Compound | 2,4-dimethylphenyl, pyridinyl-sulfanyl | Unknown | Pyridine core may confer insecticidal/fungicidal potential |
Key Observations :
- Phenyl vs. auxin mimicry).
- Substituent Position : The 2,4-dimethylphenyl group in the target compound mirrors substituents in dimethenamid but lacks the thienyl ring’s photostability .
Physicochemical and Conformational Analysis
- Hydrogen Bonding : The dichlorophenyl-pyrazolyl acetamide () forms intermolecular N–H⋯O bonds, stabilizing dimers. In contrast, the target compound’s tert-butyl group may disrupt such interactions, favoring hydrophobic aggregation.
- Electron-Withdrawing Groups: The cyano group at position 3 enhances the electron-deficient nature of the pyridine ring, which could improve interaction with nucleophilic targets compared to methoxy-substituted analogs (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
